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Compound of Interest

Compound Name: D-(+)-Trehalose-d2

Cat. No.: B12054348

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic kinetics of D-(+)-Trehalose and its
deuterated isotopologue, D-(+)-Trehalose-d2, with a primary focus on the enzyme trehalase.
The inclusion of deuterium at the C1 and C1' positions of trehalose introduces a significant
kinetic isotope effect, offering insights into the enzyme's catalytic mechanism. This information
is valuable for researchers studying enzyme mechanisms, as well as for professionals in drug
development targeting trehalose metabolism.

Quantitative Data Summary

The following table summarizes the key kinetic parameters for the hydrolysis of D-(+)-
Trehalose (H-trehalose) and a,a-[1,1'-2H]trehalose (D-trehalose) by European honeybee
trehalase. The data clearly demonstrates a significant secondary deuterium kinetic isotope
effect (SDKIE).

Ko/Km o-SDKIE
Substrate Km (mM) ko (s7%)

(s~*mM™?) (koH/koD)
D-(+)-Trehalose

154 61.6 1.53[1][2]

(H-trehalose)
a,a-[1,1'-
2H]Trehalose (D- 2.5 101 40.4
trehalose)
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ko is equivalent to kcat.

Comparative Analysis of Enzyme Kinetics

The hydrolysis of a,a-[1,1'-2H]trehalose by European honeybee trehalase exhibits a notable a-
secondary deuterium kinetic isotope effect (a-SDKIE) with a kH/KD value of 1.53[1][2]. This
significant isotope effect suggests that the transition state of the reaction has a more sp2-
hybridized character at the anomeric carbons than the ground state. Such a finding is
consistent with a catalytic mechanism that proceeds through an oxocarbenium ion
intermediate[1][2].

Interestingly, the Michaelis constant (Km) for both the deuterated and non-deuterated
substrates remains the same at 2.5 mM, indicating that the deuterium substitution does not
significantly affect the binding affinity of the substrate to the enzyme. The observed kinetic
isotope effect is primarily reflected in the catalytic rate (ko), which is reduced from 154 s~1 for
the non-deuterated trehalose to 101 s~ for the deuterated analog[1].

While extensive research on the isotopic effects of deuterated trehalose on other enzymes
such as trehalose synthase and trehalose phosphorylase is not readily available in the
literature, the pronounced effect on trehalase underscores the utility of isotopic substitution as a
tool for mechanistic enzymology.

Experimental Protocols
Synthesis of a,a-[1,1'->H]Trehalose

The synthesis of a,a-[1,1'-?H]trehalose is achieved through the reverse reaction of trehalase,
utilizing [1-2H]glucose as the starting material.

Materials:

e [1-2H]Glucose

e European honeybee trehalase

e 0.1 M Sodium phosphate buffer (pH 6.7)

Procedure:
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e Areaction mixture is prepared containing 35% (w/v) [1-2H]glucose and 2 pg of trehalase in
250 pl of 0.1 M sodium phosphate buffer (pH 6.7)[1].

e The mixture is incubated at 45°C for 100 hours[1]. The high concentration of D-glucose helps
to stabilize the enzyme at this temperature[1].

e The synthesized a,0-[1,1'-2H]trehalose is then purified from the reaction mixture.

Enzyme Kinetics Assay for Trehalase

The kinetic parameters for the hydrolysis of both D-(+)-Trehalose and a,a-[1,1'-2H]trehalose are
determined by measuring the rate of glucose production.

Materials:

European honeybee trehalase (2 ug)

D-(+)-Trehalose or a,a-[1,1'-2H]trehalose (substrate)

0.1 M Sodium phosphate buffer (pH 6.7)

Tris-glucose oxidase-peroxidase reagent

Procedure:

A reaction mixture (250 pl) is prepared containing the trehalase enzyme and the substrate in
0.1 M sodium phosphate buffer (pH 6.7)[1].

e The reaction is incubated at 35°C for 6 minutes[1].
e The reaction is terminated by heating at 95°C for 3 minutes[1].

e The amount of liberated D-glucose is determined using the Tris-glucose oxidase-peroxidase
method[1].

» Kinetic parameters (Km and ko) are determined from Lineweaver-Burk plots[1].

Visualizations
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Reaction Preparation Termination & Analysis
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- 0.1 M Sodium Phosphate Buffer (pH 6.7)

T Terminate Reaction Quantify Liberated Glucose Determine Kinetic Parameters
- Substrate (H- or D-Trehalose)

Click to download full resolution via product page

Caption: Experimental workflow for determining the kinetic parameters of trehalase hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b12054348?utm_src=pdf-body-img
https://www.benchchem.com/product/b12054348?utm_src=pdf-body-img
https://www.benchchem.com/product/b12054348?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12054348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

References

e 1. musselmanlab.com [musselmanlab.com]

o 2. Kinetics and inhibition of the enzyme trehalase using a blood glucometer - American
Chemical Society [acs.digitellinc.com]

 To cite this document: BenchChem. [Isotopic Effects of D-(+)-Trehalose-d2 on Trehalase
Kinetics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12054348#isotopic-effects-of-d-trehalose-d2-on-
enzyme-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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